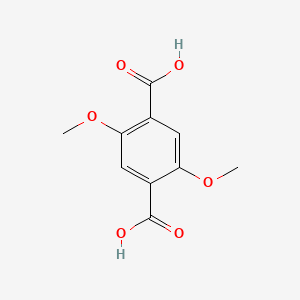
2,5-Dimethoxyterephthalic acid
描述
2,5-Dimethoxyterephthalic acid is an organic compound with the molecular formula C10H10O6 It is a derivative of terephthalic acid, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyterephthalic acid typically involves the methoxylation of terephthalic acid. One common method is the reaction of terephthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C8H6O4+2CH3OH→C10H10O6+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as esterification, purification, and crystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,5-Dimethoxyterephthalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 2,5-Dicarboxyterephthalic acid.
Reduction: 2,5-Dimethoxybenzyl alcohol.
Substitution: Various substituted terephthalic acids depending on the nucleophile used.
科学研究应用
2,5-Dimethoxyterephthalic acid has several applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a precursor for the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2,5-Dimethoxyterephthalic acid primarily involves its ability to form coordination complexes with metal ions. The methoxy and carboxylic acid groups serve as ligands, coordinating with metal centers to form stable structures. These complexes can exhibit unique properties, such as luminescence and catalytic activity, depending on the metal ion and the coordination environment .
相似化合物的比较
Similar Compounds
2,5-Dihydroxyterephthalic acid: Similar structure but with hydroxyl groups instead of methoxy groups.
2,5-Diethoxyterephthalic acid: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness
2,5-Dimethoxyterephthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and its ability to form stable coordination complexes. Additionally, its luminescent properties make it valuable for applications in materials science and sensing .
属性
IUPAC Name |
2,5-dimethoxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSHXQQBOGFGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396331 | |
| Record name | 2,5-Dimethoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21004-11-5 | |
| Record name | 2,5-Dimethoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


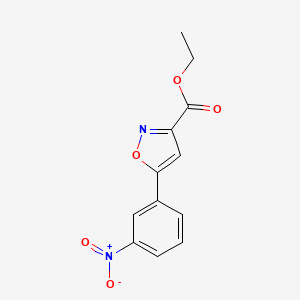





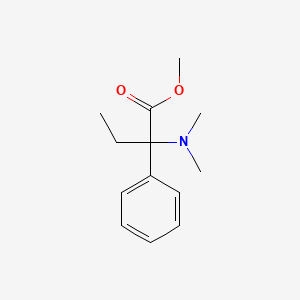

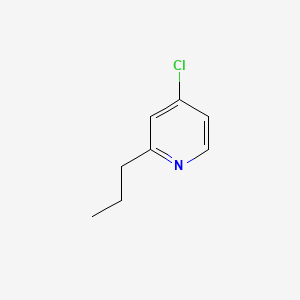
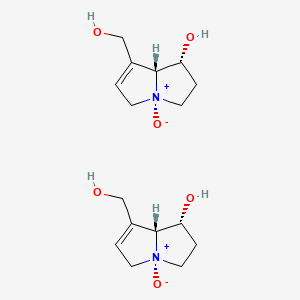
![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)



